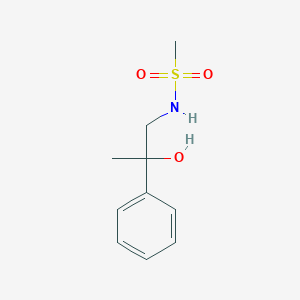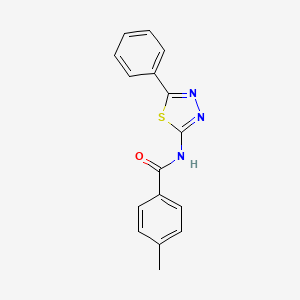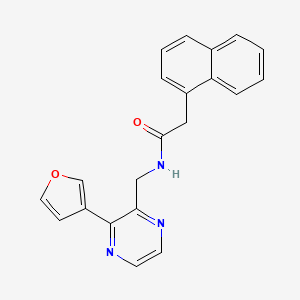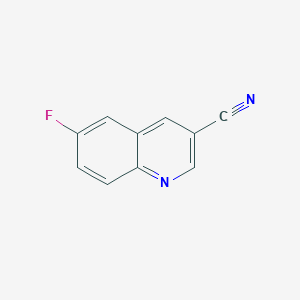
6-Fluoroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic aromatic compound . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles .
Synthesis Analysis
Quinoline derivatives, including 6-Fluoroquinoline-3-carbonitrile, can be synthesized using various methods. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular formula of 6-Fluoroquinoline-3-carbonitrile is C10H5FN2 . The structure of this compound includes a quinoline ring, which is a bicyclic compound with one benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoroquinoline-3-carbonitrile include its molecular formula (C10H5FN2), and molecular weight .Applications De Recherche Scientifique
Cancer Research and Inhibitor Development
6-Fluoroquinoline-3-carbonitrile derivatives have been extensively studied for their potential in cancer treatment. Research has shown that these compounds can act as irreversible inhibitors of essential kinases like EGFR and HER-2, crucial in cancer progression. Notably, compounds like EKB-569 have demonstrated significant oral in vivo activity and are under clinical trials for cancer treatment (Wissner et al., 2003).
Antimicrobial Agents
Derivatives of 6-Fluoroquinoline-3-carbonitrile have been synthesized and tested as potential antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal species, indicating their broad-spectrum antimicrobial potential (Shah & Raj, 2015).
Chemical Synthesis and Reactivity Studies
Studies have explored the synthesis and reactivity of various derivatives of 6-Fluoroquinoline-3-carbonitrile. These studies focus on understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Elkholy & Morsy, 2006).
Fluorescent Materials and Chemosensors
Research into 6-Fluoroquinoline-3-carbonitrile derivatives has also led to the development of novel fluorescent materials. These compounds have shown potential in solid-state fluorescence and mechanofluorochromic activities, which could have applications in various fields, including imaging and sensor technology (Zhang et al., 2021).
Selective Inhibition of Tumor Progression
Further research has been conducted on the selective inhibition of specific kinases related to tumor progression. These studies aim to develop more targeted and effective cancer treatments by inhibiting kinases like Tpl2, which are involved in proinflammatory cytokine production and tumor growth (Green et al., 2007).
Optoelectronic and Nonlinear Properties
The optoelectronic and nonlinear properties of 6-Fluoroquinoline-3-carbonitrile derivatives have been a subject of study. This research is significant in the development of new materials for electronic and photonic applications, highlighting the versatility of these compounds (Irfan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNSJNSRKFPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-3-carbonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

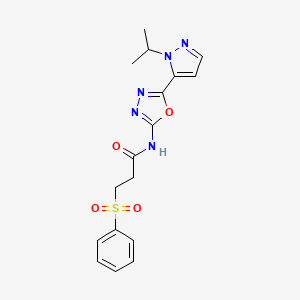
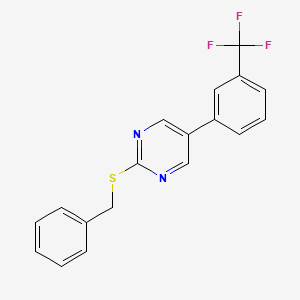
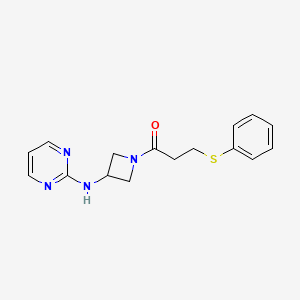
![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)
![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)
![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)
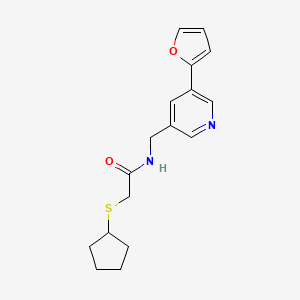
![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)
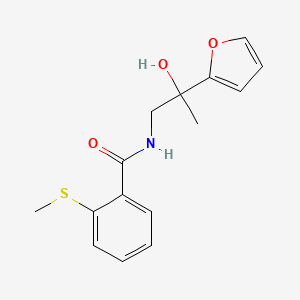
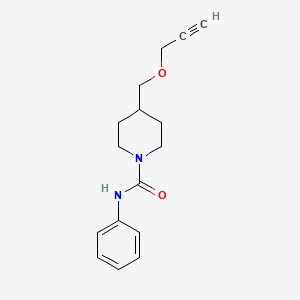
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
